molecular formula C24H27N3O5S B10837396 Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Cat. No.: B10837396
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-URXFXBBRSA-N
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Description

Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.

Biological Activity

Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, also known by its CAS number 67914-69-6, is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H30Cl2N4O5, indicating a complex structure that includes an imidazole ring and a dioxolane moiety, which are known to contribute to various biological activities. The presence of sulfur in the methylsulfanyl group further enhances its pharmacological potential.

Research indicates that compounds containing imidazole and dioxolane structures often exhibit antifungal and anticancer properties. The imidazole ring is particularly significant in pharmacology due to its ability to interact with biological targets such as enzymes and receptors.

Antifungal Activity

Imidazole derivatives are widely recognized for their antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungal strains by disrupting cell membrane synthesis or function. The specific activity of this compound against fungi remains to be fully elucidated but is expected based on structural analogs.

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have demonstrated significant anticancer activity in various studies. For example, compounds structurally similar to this compound have shown efficacy against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating potent activity .

Research Findings

Several studies have explored the biological activity of related compounds:

Compound Activity Cell Line IC50 (μM)
Compound AAntifungalCandida albicans10
Compound BAnticancerHCT-1166.2
Compound CAnticancerT47D27.3

These findings suggest that the incorporation of specific functional groups in this compound may enhance its biological efficacy.

Case Studies

  • Antifungal Screening : A study evaluated a series of imidazole derivatives against common fungal pathogens. This compound was hypothesized to exhibit similar antifungal properties based on its structural features.
  • Cancer Cell Line Inhibition : In vitro studies on related compounds showed promising results in inhibiting the proliferation of cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m0/s1

InChI Key

KLEPCGBEXOCIGS-URXFXBBRSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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